![molecular formula C6H6BrFN2 B1378347 (2-Bromo-5-fluoropyridin-4-yl)methanamine CAS No. 1416714-39-0](/img/structure/B1378347.png)
(2-Bromo-5-fluoropyridin-4-yl)methanamine
Overview
Description
“(2-Bromo-5-fluoropyridin-4-yl)methanamine” is a chemical compound with the molecular formula C6H6BrFN2 . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-5-fluoropyridine can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid . It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-fluoropyridin-4-yl)methanamine” consists of a pyridine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyridine ring is substituted at the 2nd position with a bromine atom and at the 5th position with a fluorine atom .Chemical Reactions Analysis
While specific chemical reactions involving “(2-Bromo-5-fluoropyridin-4-yl)methanamine” are not available, similar compounds such as 2-Bromo-5-fluoropyridine have been reported to undergo Suzuki coupling reactions and palladium-catalyzed homo-coupling reactions .Scientific Research Applications
Agricultural Chemistry
In the field of agrochemistry, (2-Bromo-5-fluoropyridin-4-yl)methanamine can be used to develop new pesticides and herbicides. The introduction of fluorine atoms into lead structures is known to improve physical, biological, and environmental properties .
Radiobiology
The compound’s derivatives could be labeled with radioactive isotopes, such as fluorine-18, to create imaging agents for positron emission tomography (PET), aiding in the diagnosis and research of diseases .
properties
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H,2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTJYHCCHNIESB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluoropyridin-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.